1-Deoxy-D-xylulose 5-phosphate

Beschreibung

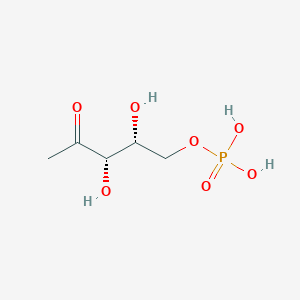

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S)-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPADPZSRRUGHI-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940547 | |

| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

190079-18-6 | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190079-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190079186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DEOXY-D-XYLULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C288B3TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Deoxy-D-xylulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Deoxy-D-xylulose 5-phosphate: A Linchpin in Isoprenoid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenoids, also known as terpenoids, represent one of the most extensive and functionally diverse families of natural products, with over 55,000 distinct members identified to date.[1] These compounds are fundamental to life, serving critical roles as hormones, photosynthetic pigments, electron carriers, and structural components of membranes across all biological kingdoms.[2] The pharmaceutical, nutraceutical, and fragrance industries place a high value on isoprenoids for their vast therapeutic and commercial applications. The biosynthesis of all isoprenoids originates from two simple five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In the majority of bacteria, algae, and in the plastids of plants, these essential precursors are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3] Central to this pathway is the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), the first committed intermediate. This technical guide provides a comprehensive overview of DXP's role as a precursor for isoprenoids, detailing the enzymatic pathway, its intricate regulation, key quantitative data, and relevant experimental protocols. Given that the MEP pathway is absent in humans, it presents a compelling target for the development of novel antibiotics and herbicides.[2][3]

The MEP Pathway: An Enzymatic Overview

The MEP pathway facilitates the conversion of primary metabolites, pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), into IPP and DMAPP through a sequence of eight enzymatic reactions.[3][4] Despite the prokaryotic origin of this pathway, in plants, all the enzymes are encoded by nuclear genes.[3]

The pathway commences with the condensation of pyruvate and G3P to generate this compound (DXP), a reaction catalyzed by DXP synthase (DXS).[3][5] Subsequently, DXP is converted to MEP by DXP reductoisomerase (DXR), which is the first specific intermediate of the pathway.[5] The final steps are catalyzed by the iron-sulfur cluster-containing enzymes HDS (IspG) and HDR (IspH), which ultimately produce IPP and DMAPP.[3]

Quantitative Data

A quantitative understanding of enzyme kinetics and metabolite concentrations is fundamental for the development of predictive models of pathway flux and for guiding metabolic engineering strategies.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the first two enzymes of the MEP pathway, DXP synthase (DXS) and DXP reductoisomerase (DXR), from various organisms.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| DXS | Escherichia coli | Pyruvate | 66.6 | 0.98 | [6][7] |

| D-Glyceraldehyde 3-phosphate | 21.6 | - | [6] | ||

| Rhodobacter capsulatus | Pyruvate | 610 | 31.67 | [8] | |

| D-Glyceraldehyde 3-phosphate | 150 | - | [8] | ||

| DXR | Escherichia coli | DXP | 250 | - | [9] |

| Zymomonas mobilis | DXP | - | - | [10] | |

| Acinetobacter baumannii | DXP | 110 ± 10 | 1.8 ± 0.04 | [11] | |

| NADPH | 11 ± 1 | 1.7 ± 0.03 | [11] | ||

| Klebsiella pneumoniae | DXP | 130 ± 10 | 1.9 ± 0.04 | [11] | |

| NADPH | 13 ± 1 | 1.8 ± 0.03 | [11] |

Inhibitor Constants

The MEP pathway is a target for various inhibitors. The inhibition constants (Ki) for some of these are presented below.

| Enzyme | Inhibitor | Organism | Ki (µM) | Type of Inhibition | Reference |

| DXR | Fosmidomycin | Zymomonas mobilis | 0.6 | Competitive | [10] |

Metabolite Concentrations and Flux Control

Metabolic flux analysis has been instrumental in identifying rate-controlling steps within the MEP pathway.

| Parameter | Organism/Tissue | Condition | Value | Reference |

| Flux Control Coefficient (FCC) of DXS | Arabidopsis thaliana | Photosynthetically active leaves | 0.82 | [12] |

| DXP Concentration | Arabidopsis thaliana rosettes | 13CO2 labeling | ~0.15 nmol g-1 DW | [13] |

| MEcDP Concentration | Arabidopsis thaliana rosettes | 13CO2 labeling | ~0.6 nmol g-1 DW | [13] |

| DMADP Concentration | Arabidopsis thaliana rosettes | 13CO2 labeling | ~0.08 nmol g-1 DW | [13] |

The Flux Control Coefficient (FCC) indicates the degree of control an enzyme has on the overall flux of a pathway. A value approaching 1.0 signifies a primary rate-controlling step.

Regulation of the MEP Pathway

The flux through the MEP pathway is meticulously regulated at multiple levels to ensure a balanced supply of isoprenoid precursors, thereby preventing the accumulation of potentially toxic intermediates.[3] This regulation manifests at the transcriptional, post-translational, and metabolic levels.

Transcriptional Regulation

The primary points of transcriptional control within the MEP pathway are the genes that encode the initial two enzymes, DXS and DXR.[3][5]

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): This enzyme is widely recognized as catalyzing the principal rate-limiting step.[3][5][14] In many plants, DXS is encoded by a small gene family, with different isoforms displaying distinct expression patterns, which suggests they have unique physiological roles.[3][5] The expression of DXS genes is frequently upregulated in response to developmental signals and a variety of environmental stimuli, including light.[4][5]

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): While DXS serves as the primary control point, DXR also exerts a significant regulatory influence.[3][15] Overexpression of DXR in several plant species has been demonstrated to enhance the production of MEP-derived isoprenoids, such as essential oils and carotenoids.[3][15]

Post-Translational Regulation

Post-translational modifications provide a mechanism for rapid responses to metabolic fluctuations. The levels of DXS and DXR proteins are subject to post-transcriptional control.[3] For instance, under conditions of heat stress, a specific J-protein (J20) can target misfolded DXS to the Clp protease complex for degradation.[3] Additionally, the activity of the iron-sulfur cluster-containing enzymes IspG and IspH is dependent on the cellular redox state and the availability of iron and sulfur.[3]

Metabolic Regulation (Feedback Inhibition)

The MEP pathway is also regulated by feedback inhibition, where the end-products of the pathway inhibit the activity of an early enzyme. The final products, IPP and DMAPP, function as allosteric inhibitors of the first enzyme, DXS.[2] Studies have demonstrated that both IPP and DMAPP significantly inhibit DXS activity.[16] This inhibition is competitive with respect to the cofactor thiamine (B1217682) pyrophosphate (TPP).[17] Further research indicates that IPP and DMAPP bind to a site on DXS that is distinct from the active site, inducing a conformational change that leads to the dissociation of the active DXS dimer into inactive monomers.[16]

Crosstalk with the Mevalonate (B85504) (MVA) Pathway

In plants, which possess both the MEP and the cytosolic mevalonate (MVA) pathways for isoprenoid biosynthesis, there is evidence of crosstalk and the exchange of intermediates, such as IPP, between the two pathways.[18][19][20] This interplay allows for a coordinated regulation of isoprenoid production throughout the plant cell. Overexpression of key enzymes in one pathway can influence the metabolite levels and gene expression in the other, indicating a complex regulatory network that connects these two spatially distinct pathways.[18][21]

References

- 1. Methylerythritol phosphate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Coordinated Upregulated Expression of Genes Involved in MEP, Chlorophyll, Carotenoid and Tocopherol Pathways, Mirrored the Corresponding Metabolite Contents in Rice Leaves during De-Etiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Synthase, the Gene Product of Open Reading Frame (ORF) 2816 and ORF 2895 in Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Isolation of the dxr gene of Zymomonas mobilis and characterization of the this compound reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The organ-specific differential roles of rice DXS and DXR, the first two enzymes of the MEP pathway, in carotenoid metabolism in Oryza sativa leaves and seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Cloning and Characterization of DXS and DXR Genes in the Terpenoid Biosynthetic Pathway of Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

The Non-Mevanolate Pathway: A Technical Guide to its Discovery and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the mevalonate (B85504) (MVA) pathway was considered the sole route for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors of all isoprenoids. However, pioneering work beginning in the late 1980s and culminating in the 1990s led to the discovery of a second, independent pathway: the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway. This alternative route is essential in most bacteria, including many human pathogens, apicomplexan parasites, and in the plastids of plants, making it a prime target for the development of novel antibiotics, herbicides, and antimalarial drugs. This technical guide provides an in-depth overview of the discovery of the MEP pathway, detailing the key experiments, the enzymes and intermediates involved, and the experimental protocols that were instrumental in its elucidation.

A Paradigm Shift: The Discovery of a New Pathway

The discovery of the non-mevalonate pathway was not a single event but rather a culmination of meticulous research from several laboratories, most notably those of Michel Rohmer and Duilio Arigoni. The established dogma of the universal mevalonate pathway began to be questioned when isotope-labeling experiments in bacteria and plants yielded results inconsistent with the known MVA route.

Early Clues and Isotopic Evidence

The key to unraveling this new pathway lay in the use of stable isotope labeling, particularly with 13C-labeled glucose. When organisms utilizing the MEP pathway were fed 13C-glucose, the resulting isoprenoids showed a distinct labeling pattern that could not be explained by the cleavage of the C6 mevalonate precursor. Instead, the labeling patterns pointed towards precursors derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Key Researchers and Their Contributions

-

Michel Rohmer's Group: Through extensive studies on the biosynthesis of hopanoids in bacteria, Rohmer's team provided the foundational evidence for a mevalonate-independent pathway. Their work demonstrated that the C5 units of isoprenoids were not derived from acetate (B1210297) via mevalonate but from a C3 and a C2 precursor, later identified as glyceraldehyde 3-phosphate and pyruvate (B1213749).

-

Duilio Arigoni's Group: Arigoni's laboratory made crucial contributions to the stereochemical aspects of the pathway and the identification of key intermediates. Their elegant isotopic labeling experiments were instrumental in elucidating the intricate rearrangement reactions that characterize the MEP pathway.

The Non-Mevalonate (MEP) Pathway: A Step-by-Step Guide

The non-mevalonate pathway consists of seven enzymatic steps, converting pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP.

Caption: The Non-Mevalonate (MEP) Pathway for Isoprenoid Biosynthesis.

Quantitative Data

A thorough understanding of the non-mevalonate pathway requires quantitative data on enzyme kinetics and metabolite concentrations. This information is crucial for metabolic engineering efforts and for the development of effective enzyme inhibitors.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the enzymes of the MEP pathway from various organisms.

| Enzyme | Gene | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| DXP synthase | dxs | Escherichia coli | Pyruvate | 48.7 ± 8.0 | 2.56 ± 0.11 | |

| D-Glyceraldehyde 3-phosphate | 23.5 ± 1.7 | |||||

| Rhodobacter capsulatus | Pyruvate | 440 ± 50 | 1.9 ± 0.1 | |||

| D-Glyceraldehyde 3-phosphate | 68 ± 1 | |||||

| DXP reductoisomerase | dxr/ispC | Escherichia coli | DXP | 9.8 | - | |

| NADPH | - | - | ||||

| MCT | ispD | Mycobacterium tuberculosis | 2-C-methyl-D-erythritol 4-phosphate | 81.33 | - | |

| CTP | 40.07 | - | ||||

| CMK | ispE | Arabidopsis thaliana | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol | - | - | |

| MCS | ispF | Arabidopsis thaliana | 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | - | - | |

| HDS | ispG | Escherichia coli | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate | 700 | >0.001 | |

| HDR | ispH | Escherichia coli | (E)-4-Hydroxy-3-methylbut-2-enyl 1-diphosphate | - | - |

Intracellular Metabolite Concentrations

The concentrations of the MEP pathway intermediates provide insights into the metabolic flux and potential regulatory points within the pathway. The following table presents data from E. coli.

| Metabolite | Concentration (µM) in E. coli | Reference(s) |

| DXP | 10 - 100 | |

| MEP | 5 - 50 | |

| CDP-ME | Not detected | |

| CDP-MEP | Not quantified | |

| MEcPP | 100 - 1000 | |

| HMBPP | Not detected | |

| IPP | 10 - 50 | |

| DMAPP | 5 - 25 |

Key Experimental Protocols

The elucidation of the non-mevalonate pathway relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the core experimental protocols.

13C-Labeling and Metabolic Flux Analysis

This is a powerful technique to trace the flow of carbon atoms through a metabolic pathway.

Caption: Workflow for a 13C-Labeling Experiment.

Protocol Overview:

-

Cell Culture: Grow the organism of interest in a defined medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart.

-

Metabolite Extraction: Harvest the cells at a specific growth phase, rapidly quench metabolic activity to prevent further enzymatic reactions, and extract the intracellular metabolites.

-

Analytical Detection: Analyze the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and distribution of 13C atoms.

-

Data Analysis: The resulting mass isotopomer distributions are then used to deduce the metabolic pathways and quantify the flux through different routes.

Enzyme Assays

Determining the activity of each enzyme in the pathway is essential for its characterization and for screening potential inhibitors.

4.2.1. DXP Synthase (DXS) Assay

Caption: Workflow for a DXP Synthase (DXS) Enzyme Assay.

Protocol Overview:

-

Reaction Mixture: Prepare a reaction mixture containing the purified DXS enzyme, its substrates (pyruvate and glyceraldehyde 3-phosphate), the cofactor thiamine pyrophosphate (TPP), and a suitable buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Reaction Termination: Stop the reaction after a specific time.

-

Product Detection: The formation of DXP can be quantified directly using LC-MS/MS or indirectly through a coupled enzyme assay where the product of a subsequent reaction is monitored spectrophotometrically.

4.2.2. Assays for Other MEP Pathway Enzymes

Similar principles apply to the assays for the other enzymes in the pathway, with specific substrates, cofactors, and detection methods for each step. For example, the DXR assay monitors the consumption of NADPH spectrophotometrically. Assays for IspG and IspH are more complex as they involve iron-sulfur cluster proteins and require anaerobic conditions.

Recombinant Protein Expression and Purification

To perform detailed biochemical and structural studies, large quantities of pure enzymes are required. This is typically achieved through recombinant expression in a host organism like E. coli.

Protocol Overview:

-

Gene Cloning: The gene encoding the target enzyme is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain, and protein expression is induced.

-

Cell Lysis and Purification: The cells are harvested and lysed, and the target protein is purified from the cell extract using affinity chromatography, followed by other chromatographic steps like ion exchange and size exclusion chromatography to achieve high purity.

Conclusion and Future Directions

The discovery of the non-mevalonate pathway has fundamentally changed our understanding of isoprenoid biosynthesis and has opened up new avenues for the development of targeted therapeutics and herbicides. The absence of this pathway in humans makes its enzymes highly attractive targets. Future research will likely focus on:

-

Structural Biology: Obtaining high-resolution structures of all the enzymes in the pathway from various organisms will aid in the rational design of potent and specific inhibitors.

-

Regulatory Mechanisms: A deeper understanding of how the MEP pathway is regulated at the genetic and metabolic levels will be crucial for optimizing the production of valuable isoprenoids through metabolic engineering.

-

Drug Discovery: Continued efforts in high-throughput screening and structure-based drug design are needed to identify and develop new clinical candidates targeting the MEP pathway enzymes.

This technical guide provides a solid foundation for researchers and professionals entering this exciting and impactful field of study. The methodologies and data presented here are essential tools for further unraveling the complexities of the non-mevalonate pathway and harnessing its potential for scientific and therapeutic advancements.

1-Deoxy-D-xylulose 5-Phosphate in Plastid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is a critical metabolic route housed within the plastids of plants, numerous eubacteria, and apicomplexan parasites. It is responsible for the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are fundamental for the production of a vast array of essential biomolecules, including photosynthetic pigments (carotenoids and the phytol (B49457) tail of chlorophylls), plant hormones (gibberellins, abscisic acid, and strigolactones), and the side chains of plastoquinone (B1678516) and phylloquinone. The absence of this pathway in humans and other animals makes its constituent enzymes attractive targets for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth exploration of the DXP pathway in plastid metabolism, focusing on its core enzymatic steps, regulatory mechanisms, and the experimental methodologies used for its investigation. Quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of this vital metabolic network.

The this compound (DXP) Pathway: An Overview

In plants, isoprenoid biosynthesis is compartmentalized between the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial DXP/MEP pathway.[1][2] While the MVA pathway is primarily responsible for producing precursors for sterols, sesquiterpenes, and ubiquinone, the DXP pathway supplies the building blocks for monoterpenes, diterpenes, and tetraterpenes.[3][4] The DXP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, both products of glycolysis, and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP.[5][6]

The overall stoichiometry of the DXP pathway is: D-glyceraldehyde 3-phosphate + Pyruvate + 2 NADPH + 2 H+ + ATP → Isopentenyl diphosphate + CO2 + 2 NADP+ + AMP + PPi + H2O

Enzymatic Steps of the DXP Pathway

The conversion of central metabolites into IPP and DMAPP is a highly orchestrated process, with each step catalyzed by a specific enzyme.

-

This compound synthase (DXS): This thiamine (B1217682) diphosphate (TPP)-dependent enzyme catalyzes the first and often rate-limiting step of the pathway: the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form this compound (DXP).[6][7][8]

-

This compound reductoisomerase (DXR): DXR mediates a two-step reaction involving an intramolecular rearrangement and an NADPH-dependent reduction of DXP to generate 2-C-methyl-D-erythritol 4-phosphate (MEP).[9][10] This is the first committed step of the MEP pathway.

-

2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT/IspD): MEP is subsequently converted to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) in a CTP-dependent reaction.

-

4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK/IspE): The 2-hydroxy group of CDP-ME is phosphorylated by ATP to yield 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP).

-

2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase (MDS/IspF): CDP-MEP is then cyclized to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the concomitant release of CMP.

-

4-Hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS/IspG): The ring of MEcPP is opened and reduced by this iron-sulfur cluster-containing enzyme to form (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).

-

4-Hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR/IspH): The final step of the pathway is also catalyzed by an iron-sulfur cluster enzyme, which reduces HMBPP to a mixture of IPP and DMAPP.[6]

Quantitative Analysis of DXP Pathway Enzymes and Intermediates

Understanding the metabolic flux through the DXP pathway requires quantitative data on enzyme kinetics and the in vivo concentrations of its intermediates.

Enzyme Kinetic Parameters

The kinetic properties of DXS and DXR, the initial enzymes of the pathway, have been characterized in various organisms. These parameters are crucial for modeling metabolic flux and identifying potential regulatory bottlenecks.

| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference(s) |

| DXS | Populus trichocarpa | Pyruvate | 87.8 ± 3.2 | - | [11] |

| DXS | Populus trichocarpa | Pyruvate | 119.2 ± 14.2 | - | [11] |

| DXR | Escherichia coli | DXP | 250 | - | [12] |

| DXR | Zymomonas mobilis | DXP | 300 | 19.5 | [13] |

| DXR | Zymomonas mobilis | NADPH | 5 | 19.5 | [13] |

Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, cofactor concentrations).

In Vivo Concentrations of DXP Pathway Intermediates

The quantification of the phosphorylated and often low-abundance intermediates of the DXP pathway is technically challenging. However, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled their measurement in various biological systems.

Specific concentrations of DXP pathway intermediates are highly dependent on the organism, tissue type, developmental stage, and environmental conditions. For detailed quantitative data, it is recommended to consult specialized metabolomics studies.

Regulation of DXP Metabolism in Plastids

The flux through the DXP pathway is tightly regulated to meet the cellular demand for isoprenoids while preventing the accumulation of potentially toxic intermediates. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and metabolic feedback.

Transcriptional Regulation by Light and Developmental Cues

Light is a primary environmental signal that regulates the expression of DXP pathway genes. During photomorphogenesis (de-etiolation), there is a coordinated upregulation of nearly all genes encoding the DXP pathway enzymes.[5][6][14] This response is logical, as it ensures a sufficient supply of precursors for the synthesis of chlorophylls (B1240455) and carotenoids, which are essential for photosynthesis.

Key transcription factors involved in the light-mediated regulation of DXS and DXR include:

-

HY5 (ELONGATED HYPOCOTYL 5): A bZIP transcription factor that acts as a positive regulator of DXS and DXR expression in response to light.[2][15]

-

PIFs (PHYTOCHROME INTERACTING FACTORS): A family of bHLH transcription factors that act as repressors of photomorphogenesis in the dark. Upon light exposure, phytochromes trigger the degradation of PIFs, leading to the derepression of light-induced genes, including those of the DXP pathway.[2]

Retrograde Signaling and Stress Responses

Plastids can communicate their developmental and metabolic status to the nucleus through retrograde signaling pathways. This communication is crucial for coordinating cellular responses to environmental stress. Abiotic stressors such as drought, salinity, and extreme temperatures can impact plastid function, leading to changes in the levels of specific metabolites that act as signaling molecules.[16][17][18][19]

One key retrograde signaling molecule originating from the DXP pathway is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) . Under stress conditions, MEcPP can accumulate and trigger the expression of nuclear stress-response genes.[20] This suggests that the DXP pathway not only produces isoprenoid precursors but also functions as a sensor of environmental perturbations.

Metabolic Regulation and Crosstalk

The activity of the DXP pathway is also regulated by the levels of its own intermediates and end-products. Feedback inhibition of DXS by IPP and DMAPP has been demonstrated, providing a mechanism for fine-tuning the metabolic flux in response to demand.[11]

Furthermore, there is evidence of metabolic crosstalk between the plastidial DXP pathway and the cytosolic MVA pathway. Although spatially separated, the exchange of IPP between these two compartments can occur, allowing for a coordinated regulation of isoprenoid biosynthesis throughout the cell.[21]

The DXP Pathway as a Target for Drug and Herbicide Development

The essentiality of the DXP pathway in many pathogenic bacteria (e.g., Mycobacterium tuberculosis, Plasmodium falciparum) and its absence in humans make it an ideal target for the development of novel anti-infective agents.[1][3][22][23][24] Similarly, its presence in plants but not in animals makes it a target for the development of herbicides with low toxicity to mammals.[23]

Key enzymatic targets for inhibitor development include:

-

DXS: The herbicide clomazone (or its active form, 5-ketoclomazone) is a known inhibitor of DXS.[25]

-

DXR: The antibiotic fosmidomycin is a potent and specific inhibitor of DXR and has shown antimalarial and antibacterial activity.[9][26][27][28]

The development of new inhibitors targeting these and other enzymes of the DXP pathway is an active area of research, with ongoing efforts in structure-based drug design and the synthesis of novel inhibitory compounds.[25][26][27]

Experimental Protocols

Quantification of DXP Pathway Intermediates by LC-MS/MS

This method allows for the sensitive and accurate measurement of DXP pathway intermediates in biological samples.[29][30][31][32]

-

Metabolite Extraction:

-

Flash-freeze biological material in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).

-

Include stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Centrifuge the homogenate at a high speed and low temperature to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Separate the polar, phosphorylated intermediates using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.

-

Develop a standard curve for each analyte using authentic standards to allow for absolute quantification.

-

Metabolic Flux Analysis using ¹³C-Labeling

This technique is used to determine the in vivo activity of metabolic pathways by tracing the flow of stable isotopes from a labeled precursor through the network.[33][34][35][36][37]

-

Labeling Experiment:

-

Grow plants or cell cultures in the presence of a ¹³C-labeled substrate, such as [¹³C]glucose.

-

Allow the system to reach a metabolic and isotopic steady state.

-

Harvest the biological material and quench metabolism.

-

-

Analysis of ¹³C-Enrichment:

-

Extract metabolites of interest (e.g., proteinogenic amino acids, which are derived from central metabolic intermediates).

-

Analyze the mass isotopomer distribution of the metabolites using mass spectrometry (GC-MS or LC-MS).

-

-

Flux Calculation:

-

Use the measured ¹³C-labeling patterns and a stoichiometric model of the metabolic network to computationally estimate the intracellular metabolic fluxes.

-

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

VIGS is a reverse genetics tool used to transiently downregulate the expression of a target gene in plants, allowing for the study of its function.[38][39][40][41][42]

-

Vector Construction:

-

Clone a fragment of the target gene (e.g., DXS or DXR) into a VIGS vector (e.g., based on Tobacco Rattle Virus, TRV).

-

-

Agroinfiltration:

-

Introduce the VIGS construct into Agrobacterium tumefaciens.

-

Infiltrate the Agrobacterium suspension into the leaves of a host plant, typically Nicotiana benthamiana.

-

-

Phenotypic Analysis:

-

The virus will spread systemically, and in newly emerging tissues, the plant's RNA interference machinery will be triggered to degrade the target gene's mRNA.

-

Observe and analyze the resulting phenotype (e.g., changes in pigmentation, growth, or metabolite levels) to infer the function of the silenced gene.

-

Conclusion and Future Perspectives

The this compound pathway is a cornerstone of plastid metabolism, essential for plant growth, development, and adaptation to the environment. Its intricate regulation at multiple levels highlights its importance in maintaining metabolic homeostasis. The unique presence of this pathway in plants and many pathogenic microorganisms, but not in animals, firmly establishes it as a high-value target for the development of next-generation herbicides and antimicrobial drugs. Future research will likely focus on further dissecting the complex regulatory networks that control DXP metabolism, including the interplay with other metabolic pathways and the role of novel signaling molecules. Advances in systems biology and metabolic engineering will undoubtedly pave the way for the rational design of strategies to manipulate this pathway for improved crop yields, enhanced production of valuable isoprenoids, and the development of novel therapeutic agents.

References

- 1. Methylerythritol Phosphate Pathway-Specific Natural Products as Antibacterials | National Agricultural Library [nal.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Methyl Erythritol Phosphate (MEP) Pathway for Novel Antimalarial, Antibacterial and Herbicidal Drug Discovery: Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR) Enzyme - ProQuest [proquest.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound Synthase Catalyzes a Novel Random Sequential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DXP reductoisomerase - Wikipedia [en.wikipedia.org]

- 11. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Plastids in a Pinch: Coordinating Stress and Developmental Responses Through Retrograde Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Plant chloroplast stress response: insights from mass spectrometry metabolites analysis [frontiersin.org]

- 18. Specialized Plastids Trigger Tissue-Specific Signaling for Systemic Stress Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Specialized Plastids Trigger Tissue-Specific Signaling for Systemic Stress Response in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Retrograde signaling by the plastidial metabolite MEcPP regulates expression of nuclear stress-response genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. mdpi.com [mdpi.com]

- 23. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. research.rug.nl [research.rug.nl]

- 25. DXS as a target for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel Inhibitors of 1-deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | National Agricultural Library [nal.usda.gov]

- 27. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis [ouci.dntb.gov.ua]

- 35. researchgate.net [researchgate.net]

- 36. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 37. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 38. m.youtube.com [m.youtube.com]

- 39. Virus-Induced Gene Silencing in Nicotiana benthamiana and Other Plant Species | Springer Nature Experiments [experiments.springernature.com]

- 40. researchgate.net [researchgate.net]

- 41. Virus-induced gene silencing in nicotiana benthamiana and other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. m.youtube.com [m.youtube.com]

The Evolutionary Significance of the 2-C-methyl-D-erythritol 4-phosphate (MEP/DOXP) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids, a vast and diverse class of natural products essential for cellular function across all domains of life, are synthesized through two distinct routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP), also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP), pathway.[1][2][3][4] This technical guide delves into the evolutionary significance of the DOXP pathway, a critical metabolic route in most eubacteria, algae, and plant chloroplasts.[5][6] Its absence in humans and presence in numerous pathogens, including the malaria parasite Plasmodium falciparum, makes it a compelling target for novel antimicrobial drug development.[7][8][9][10] This document provides an in-depth analysis of the pathway's evolutionary origins, its key enzymatic steps, and its crucial role in various organisms. We also present detailed experimental methodologies for studying this pathway and summarize key quantitative data to facilitate comparative analysis.

Introduction: Two Paths to Isoprenoid Precursors

Isoprenoids are fundamental for life, serving as precursors for a multitude of molecules including hormones, cholesterol, carotenoids, and the side chains of chlorophyll.[3][11] The biosynthesis of all isoprenoids begins with the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3][4] Two independent evolutionary pathways have emerged to produce these vital precursors:

-

The Mevalonate (MVA) Pathway: This pathway is the primary source of IPP and DMAPP in archaea, fungi, animals, and the cytosol of plants.[2][12][13][14]

-

The DOXP/MEP Pathway: This more recently discovered pathway is operational in most bacteria, cyanobacteria, green algae, and the plastids of higher plants.[7][15] It is also found in apicomplexan parasites, such as the causative agent of malaria, Plasmodium falciparum.[5][7]

The distinct distribution of these two pathways across the tree of life highlights a significant evolutionary divergence and presents a unique opportunity for targeted therapeutic intervention.

Evolutionary Origins and Distribution of the DOXP Pathway

The evolutionary history of the DOXP pathway is complex, shaped by endosymbiosis and horizontal gene transfer (HGT).[2][16] Phylogenetic analyses suggest that the DOXP pathway is of eubacterial origin.[1][4] In photosynthetic eukaryotes, the genes encoding the DOXP pathway enzymes were acquired from the cyanobacterial ancestor of plastids.[2][17]

However, the evolutionary narrative is not a simple case of direct inheritance. Studies have revealed a polyphyletic origin for the MEP pathway genes in plastid-bearing eukaryotes, with contributions from not only cyanobacteria but also Chlamydiae and alpha-proteobacteria.[15][16] This suggests that lateral gene transfer between different eubacterial lineages played a significant role in shaping the pathway's evolution after the initial endosymbiotic event.[2][4]

The presence of the DOXP pathway in apicomplexan parasites is a consequence of secondary endosymbiosis, where a eukaryotic ancestor engulfed a red alga.[17] These parasites have since lost their photosynthetic capabilities but retained the plastid-like organelle, the apicoplast, where the essential DOXP pathway operates.[18][19] The loss of the MVA pathway in these organisms makes them entirely dependent on the DOXP pathway for isoprenoid biosynthesis, rendering it an ideal drug target.[5][20]

Logical Relationship of DOXP Pathway Evolution in Eukaryotes

Caption: Evolutionary origin of the DOXP pathway in plastid-bearing eukaryotes.

The DOXP Pathway: A Step-by-Step Guide

The DOXP pathway consists of seven enzymatic reactions to convert pyruvate (B1213749) and glyceraldehyde 3-phosphate into IPP and DMAPP.[21][22]

Signaling Pathway of DOXP/MEP

References

- 1. pnas.org [pnas.org]

- 2. Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MEP/DOXP Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]

- 7. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. jkip.kit.edu [jkip.kit.edu]

- 15. researchgate.net [researchgate.net]

- 16. The eukaryotic MEP-pathway genes are evolutionarily conserved and originated from Chlaymidia and cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical Rescue of Malaria Parasites Lacking an Apicoplast Defines Organelle Function in Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Non-mevalonate pathway [a.osmarks.net]

An In-depth Technical Guide on the Cellular Localization of 1-Deoxy-D-xylulose 5-phosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular localization of 1-Deoxy-D-xylulose 5-phosphate (DXP) synthesis, the initial and rate-limiting step of the methylerythritol 4-phosphate (MEP) pathway. Understanding the precise location of this crucial metabolic process is vital for research in plant biology, microbiology, and the development of targeted therapeutic agents.

Introduction: The Significance of DXP Synthesis and the MEP Pathway

This compound (DXP) is a critical precursor for the biosynthesis of isoprenoids, a large and diverse class of natural products essential for life. In many organisms, DXP is synthesized via the MEP pathway, which is distinct from the classical mevalonate (B85504) (MVA) pathway found in animals, fungi, and the cytosol of plants. The enzyme responsible for DXP synthesis is 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate.

The MEP pathway is responsible for the synthesis of essential isoprenoids, including carotenoids, chlorophylls, and hormones like gibberellins (B7789140) and abscisic acid in plants, and is vital for the survival of many pathogenic bacteria.[1][2] The absence of the MEP pathway in humans makes its enzymes, particularly DXS, attractive targets for the development of novel herbicides and antibiotics.[3][4][5]

Cellular Localization of DXP Synthesis

The synthesis of DXP is compartmentalized differently across the domains of life, a crucial factor for both biological function and therapeutic targeting.

In Eukaryotes (Plants and Algae)

In photosynthetic eukaryotes such as plants and algae, the synthesis of DXP, and indeed the entire MEP pathway, is localized within plastids .[2][6][7] All enzymes of the MEP pathway are encoded by nuclear genes and are subsequently imported into the plastids.[2][6]

Sub-plastidial Localization:

While proteomic studies have predominantly identified MEP pathway enzymes, including DXS, in the soluble stroma of chloroplasts, further investigations have revealed a more complex sub-plastidial distribution.[6][8] Immunoblot analysis of chloroplast subfractions has shown that a portion of DXS can also be associated with non-stromal fractions, including insoluble aggregates and membranes .[8]

Studies utilizing Green Fluorescent Protein (GFP) fusions have shown that overexpressed DXS-GFP can form a spotted distribution within chloroplasts, suggesting the formation of protein aggregates.[7][8] There is also evidence for the association of DXS with the thylakoid and envelope membranes of the chloroplast.[1]

In Prokaryotes (Bacteria)

The majority of bacteria utilize the MEP pathway for isoprenoid biosynthesis, making DXP synthesis an essential intracellular process.[5] In prokaryotic cells, which lack plastids and other membrane-bound organelles, the enzymes of the MEP pathway, including DXS, are located in the cytosol .[9] While generally considered soluble cytosolic enzymes, the potential for transient interactions with the inner cell membrane or the formation of multi-enzyme complexes ("metabolons") to enhance pathway efficiency is an area of ongoing research.

Quantitative Data on Subcellular Distribution

Precise quantitative data on the sub-plastidial distribution of DXS is challenging to obtain and can vary with developmental stage and environmental conditions. However, semi-quantitative analysis through subcellular fractionation followed by immunoblotting provides valuable insights into the relative abundance of the enzyme in different compartments.

Table 1: Semi-Quantitative Distribution of DXP Synthase (DXS) in Plant Chloroplast Subfractions

| Sub-plastidial Fraction | Relative Abundance of DXS | Marker Protein(s) for Fraction Purity |

| Stroma (Soluble) | High | RuBisCO large subunit (RbcL), Ketol-acid reductoisomerase (KARI)[8][10] |

| Insoluble/Membrane Fraction | Low to Moderate | Tic40 (Envelope), PsbA (Thylakoid), Light-harvesting complex proteins (LHCP)[1][8] |

| Chloroplast Envelope | Detected | Tic40, Phosphate/triose-phosphate translocator (TPT)[1][8][10] |

| Thylakoid Membranes | Detected | PsbA, Light-harvesting complex proteins (LHCP)[1][8][10] |

Note: The distribution is based on semi-quantitative immunoblot analyses from published studies. The "Low to Moderate" designation reflects that while the majority of DXS is stromal, a significant and detectable portion is associated with membranes and insoluble fractions.

Experimental Protocols for Determining Cellular Localization

Several key experimental techniques are employed to elucidate the cellular and subcellular localization of DXP synthesis.

Method 1: Fluorescent Protein Tagging and Confocal Microscopy

This method involves fusing a fluorescent reporter protein, such as GFP, to DXS and observing its localization in living cells using confocal microscopy. Transient expression in Nicotiana benthamiana is a widely used and rapid technique.[11][12]

Detailed Protocol for Transient Expression of DXS-GFP in Nicotiana benthamiana

-

Vector Construction:

-

The coding sequence of DXS is amplified by PCR and cloned into a plant expression vector, such as a pSITE vector, to create an in-frame fusion with the GFP coding sequence.[13][14][15] The expression is typically driven by a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

-

-

Transformation of Agrobacterium tumefaciens:

-

The resulting DXS-GFP construct is transformed into a suitable strain of Agrobacterium tumefaciens (e.g., GV3101) by electroporation or heat shock.

-

-

Agroinfiltration:

-

A single colony of transformed Agrobacterium is grown overnight in liquid YEB medium with appropriate antibiotics.[11]

-

The bacterial culture is pelleted by centrifugation and resuspended in infiltration medium (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.[11]

-

To suppress gene silencing, the culture is often co-infiltrated with an equal volume of an Agrobacterium strain expressing the p19 silencing suppressor.[11]

-

The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a syringe without a needle.

-

-

Confocal Microscopy:

-

After 2-4 days of incubation, small sections of the infiltrated leaf are excised and mounted on a microscope slide in water.

-

The subcellular localization of the DXS-GFP fusion protein is visualized using a confocal laser scanning microscope.

-

GFP is typically excited at 488 nm and its emission is detected between 500 and 530 nm. Chlorophyll autofluorescence (to mark chloroplasts) is excited at 488 nm or 561 nm and its emission is detected above 650 nm.

-

Method 2: Subcellular Fractionation and Immunoblotting

This biochemical approach involves physically separating cellular compartments and then detecting the protein of interest in these fractions using specific antibodies.

Detailed Protocol for Chloroplast Sub-fractionation and DXS Immunodetection

-

Isolation of Intact Chloroplasts from Arabidopsis thaliana:

-

Harvest approximately 50 g of Arabidopsis leaves and homogenize in ice-cold grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.05% BSA).[8][16]

-

Filter the homogenate through layers of Miracloth and centrifuge at low speed (e.g., 1,500 x g for 10 min) to pellet intact chloroplasts.[17]

-

Resuspend the crude chloroplast pellet and purify by centrifugation through a Percoll gradient (e.g., a 40%/85% step gradient).[8][16] Intact chloroplasts will band at the interface.

-

-

Sub-fractionation of Chloroplasts:

-

Lyse the purified intact chloroplasts by resuspending them in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.6, 5 mM MgCl₂).[8]

-

Separate the soluble stromal fraction from the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour). The supernatant is the stromal fraction.[1]

-

To separate envelope and thylakoid membranes, resuspend the membrane pellet and layer it on top of a discontinuous sucrose (B13894) gradient (e.g., with steps of 1.0 M, 0.6 M, and 0.3 M sucrose).[8][16]

-

Ultracentrifuge the gradient (e.g., 70,000 x g for 1 hour). The envelope membranes will be at the 0.6 M/1.0 M sucrose interface, and the thylakoids will form a pellet at the bottom.[8][16]

-

-

Immunoblot Analysis:

-

Determine the protein concentration of each fraction using a Bradford or BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific to DXS.

-

Also, probe for marker proteins to assess the purity of the fractions (e.g., RbcL for stroma, Tic40 for the inner envelope, and PsbA for thylakoids).[1]

-

Detect the primary antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative abundance of DXS in each fraction.

-

Method 3: Immunolocalization

This technique uses antibodies to visualize the location of a protein within fixed and permeabilized cells or tissues.

Detailed Protocol for Whole-Mount Immunolocalization in Plant Leaves

-

Fixation:

-

Cell Wall Digestion:

-

Wash the fixed tissue with PBS and incubate in a cell wall-digesting enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in PBS) for 30-60 minutes.[7]

-

-

Permeabilization:

-

Wash the tissue and permeabilize the membranes by incubating in a solution of 1% Triton X-100 in PBS for 1 hour.[7]

-

-

Blocking:

-

Block non-specific antibody binding by incubating the tissue in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[7]

-

-

Antibody Incubation:

-

Incubate the tissue with a primary antibody against DXS diluted in blocking buffer overnight at 4°C.

-

Wash the tissue extensively with PBS containing 0.1% Tween-20.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 2-3 hours at room temperature in the dark.

-

-

Mounting and Microscopy:

-

Wash the tissue again, mount on a slide with an anti-fade mounting medium, and visualize using a confocal microscope.

-

Visualizations

The MEP Pathway and the Role of DXP Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. The eukaryotic MEP-pathway genes are evolutionarily conserved and originated from Chlaymidia and cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. mdpi.com [mdpi.com]

- 5. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Suborganellar Fractionation of Arabidopsis Chloroplasts | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Chloroplast Sub-compartments from Arabidopsis for the Analysis of Protein Localization by Immunoblotting or Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Preparation of Chloroplast Sub-compartments from Arabidopsis for the Analysis of Protein Localization by Immunoblotting or Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bsw3.naist.jp [bsw3.naist.jp]

- 12. Determining the Subcellular Localization of Fluorescently Tagged Proteins Using Protoplasts Extracted from Transiently Transformed Nicotiana benthamiana Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PSITE vectors for stable integration or transient expression of autofluorescent protein fusions in plants: probing Nicotiana benthamiana-virus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] PSITE vectors for stable integration or transient expression of autofluorescent protein fusions in plants: probing Nicotiana benthamiana-virus interactions. | Semantic Scholar [semanticscholar.org]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. researchgate.net [researchgate.net]

- 17. Isolation and Preparation of Chloroplasts from Arabidopsis thaliana Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of 1-Deoxy-D-xylulose 5-phosphate in the DXP-Dependent Vitamin B6 Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, in its biologically active form pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism. While most eukaryotes rely on dietary intake, many bacteria, fungi, and plants possess de novo biosynthesis pathways for this vital vitamin. One such pathway, the 1-deoxy-D-xylulose 5-phosphate (DXP)-dependent pathway, is prominently found in a subset of proteobacteria, including the model organism Escherichia coli. This technical guide provides an in-depth exploration of the DXP-dependent vitamin B6 biosynthesis, with a particular focus on the pivotal role of DXP and the key enzymes that catalyze its conversion to the vitamin B6 precursor, pyridoxine (B80251) 5'-phosphate (PNP). This document details the enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical and experimental workflows to support researchers in this field.

Introduction to Vitamin B6 Biosynthesis

Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxal, pyridoxine, pyridoxamine, and their respective 5'-phosphorylated forms.[1] The active coenzyme, PLP, is indispensable for numerous metabolic processes, primarily in amino acid metabolism.[2] Two distinct de novo biosynthesis pathways for vitamin B6 have been elucidated: the DXP-dependent and the DXP-independent pathways.[3] The DXP-dependent pathway, the focus of this guide, utilizes this compound (DXP) and 4-phosphohydroxy-L-threonine (4-PHT) as precursors.[4] This pathway is characterized by the concerted action of the enzymes PdxA and PdxJ.[3] In contrast, the DXP-independent pathway, found in a wider range of organisms including other bacteria, archaea, fungi, and plants, synthesizes PLP from ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine, catalyzed by the PLP synthase complex (PdxS and PdxT).[5][6]

The DXP-Dependent Vitamin B6 Biosynthesis Pathway

The DXP-dependent pathway for vitamin B6 biosynthesis involves a series of enzymatic steps that converge to form the pyridine (B92270) ring of the vitamin. The pathway can be broadly divided into two branches that synthesize the precursors DXP and 4-PHT, which then condense to form pyridoxine 5'-phosphate (PNP).[7]

Synthesis of this compound (DXP)

DXP is a crucial intermediate in the biosynthesis of not only vitamin B6 but also isoprenoids (via the non-mevalonate pathway) and thiamine.[8] It is synthesized from the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P), a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) .[7]

Synthesis of 4-Phosphohydroxy-L-threonine (4-PHT)

The synthesis of the second precursor, 4-PHT, begins with erythrose 4-phosphate (E4P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway. A series of enzymatic reactions involving Erythrose-4-phosphate dehydrogenase (Epd) , 4-phosphoerythronate dehydrogenase (PdxB) , and phosphoserine aminotransferase (SerC) convert E4P to 4-PHT.[5]

The Core Condensation Reaction: Role of PdxA and PdxJ

The final and defining steps of the DXP-dependent pathway are catalyzed by 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) and pyridoxine 5'-phosphate synthase (PdxJ) .

-

PdxA , an NAD(P)+-dependent dehydrogenase, catalyzes the oxidation of 4-PHT to 2-amino-3-oxo-4-phosphohydroxybutyric acid. This intermediate is highly unstable and spontaneously decarboxylates to form 3-amino-1-hydroxyacetone-1-phosphate (AHAP).[4][5]

-

PdxJ then catalyzes the complex condensation and ring closure reaction between AHAP and DXP to form pyridoxine 5'-phosphate (PNP), inorganic phosphate, and water.[9]

Finally, pyridoxine/pyridoxamine 5'-phosphate oxidase (PdxH) oxidizes PNP to the active cofactor, pyridoxal 5'-phosphate (PLP).[7]

Quantitative Data

The direct kinetic analysis of PdxA and PdxJ has been challenging due to the instability of the AHAP intermediate produced by PdxA.[10] Consequently, coupled assays are often employed to determine the kinetic parameters of PdxJ. Below is a summary of available quantitative data for key enzymes in and related to the DXP-dependent vitamin B6 synthesis pathway.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| PdxJ | E. coli | DXP | 26.9 | 0.07 | 2.6 x 103 | Determined indirectly via a coupled assay with PdxA.[10] |

| PdxH | E. coli | PNP | 2 | 0.76 | 3.8 x 105 | |

| PMP | 105 | 1.72 | 1.6 x 104 | |||

| PdxI (Pyridoxal Reductase) | E. coli | Pyridoxal | 31 ± 3 | 84 ± 2 | 2.7 x 106 | Part of the salvage pathway. |

| PdxK (Pyridoxal Kinase) | E. coli | Pyridoxal | 60 | 4.17 | 6.9 x 104 | Part of the salvage pathway. |

| ATP | 230 | 4.17 | 1.8 x 104 | |||

| PdxB | E. coli | 4-phospho-D-erythronate | 2.9 | 1.4 | 6.7 x 106 | |

| α-ketoglutarate | - | - | ~1 x 104 | |||

| Oxaloacetic acid | - | - | ~1 x 104 | |||

| Pyruvate | - | - | ~1 x 104 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the DXP-dependent vitamin B6 biosynthesis pathway.

Expression and Purification of Recombinant PdxA and PdxJ from E. coli

Objective: To obtain purified PdxA and PdxJ proteins for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Protocol:

-

Transformation: Transform the E. coli expression strain with the expression vectors containing the pdxA or pdxJ gene. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.[11]

-

Starter Culture: Inoculate a single colony into a small volume of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[3]

-

Large-Scale Culture and Induction: Inoculate a large volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.[3]

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the tagged protein with elution buffer.[12]

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Buffer Exchange/Storage: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., containing glycerol) and store at -80°C.

Coupled Enzyme Assay for PdxA and PdxJ Activity

Objective: To determine the activity of PdxJ by coupling its reaction with PdxA.

Materials:

-

Purified PdxA and PdxJ proteins

-

This compound (DXP)

-

4-Phosphohydroxy-L-threonine (4-PHT)

-

NAD+ or NADP+

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

HPLC system with a suitable column (e.g., C18) and fluorescence or UV detector

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, DXP, 4-PHT, and NAD(P)+.

-

Enzyme Addition: Add purified PdxA to the reaction mixture and incubate to allow the formation of the unstable intermediate, AHAP.

-

Initiation of PdxJ Reaction: Initiate the reaction by adding purified PdxJ to the mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

-

Product Analysis: Analyze the formation of the product, pyridoxine 5'-phosphate (PNP), by HPLC.[13] The separation can be achieved on a reverse-phase column with a suitable mobile phase, and detection can be performed using fluorescence (excitation ~290 nm, emission ~390 nm) or UV absorbance.[14]

-

Quantification: Quantify the amount of PNP produced by comparing the peak area to a standard curve of known PNP concentrations.

HPLC Analysis of Vitamin B6 Vitamers

Objective: To separate and quantify pyridoxine 5'-phosphate (PNP) and other vitamin B6 vitamers.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A (e.g., 0.1 M potassium phosphate buffer, pH 3.0)

-

Mobile phase B (e.g., Methanol)

-

Standards for PNP, PLP, and other relevant vitamers

Protocol:

-

Sample Preparation: Prepare samples by deproteinization, if necessary, using an agent like trichloroacetic acid, followed by centrifugation.[14]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a linear gradient from 100% Mobile Phase A to a mixture of A and B over a set time.

-

Flow Rate: Typically 0.8-1.2 mL/min.

-

Detection: Fluorescence detection with excitation at approximately 290-330 nm and emission at 390-400 nm.

-

-

Injection and Data Acquisition: Inject the prepared sample onto the HPLC system and record the chromatogram.

-

Identification and Quantification: Identify the peaks corresponding to the vitamin B6 vitamers by comparing their retention times with those of the standards. Quantify the concentration of each vitamer by integrating the peak area and comparing it to a standard curve.[13]

Visualizations

DXP-Dependent Vitamin B6 Biosynthesis Pathway

Caption: The DXP-dependent pathway for Vitamin B6 biosynthesis.

Experimental Workflow for In Vitro Reconstitution

Caption: General workflow for in vitro reconstitution and analysis.

Conclusion and Future Perspectives

The DXP-dependent pathway represents a fascinating and essential route for vitamin B6 biosynthesis in a specific group of bacteria. Understanding the intricacies of this pathway, particularly the roles of DXP, PdxA, and PdxJ, is crucial for fundamental microbiology and has significant implications for drug development. The enzymes in this pathway, being absent in humans, present attractive targets for the development of novel antimicrobial agents. Further research focusing on obtaining detailed kinetic data for PdxA and PdxJ, elucidating the precise catalytic mechanism of PdxJ, and exploring the regulation of this pathway will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of bacterial metabolism. This guide provides a comprehensive resource to aid researchers in these endeavors.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Crystal structure of Escherichia coli PdxA, an enzyme involved in the pyridoxal phosphate biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knowns and Unknowns of Vitamin B6 Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridoxine 5'-phosphate synthase: de novo synthesis of vitamin B6 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein engineering and iterative multimodule optimization for vitamin B6 production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 14. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, an essential metabolic route for the biosynthesis of isoprenoids in most bacteria, parasites, and plants.[1][2][3] Isoprenoids are a vast and diverse group of natural products vital for various cellular functions. The absence of the MEP pathway in humans makes DXS an attractive and promising target for the development of novel antibiotics, antimalarials, and herbicides.[3][4] Accurate and reliable enzymatic assays are crucial for characterizing DXS activity, screening for inhibitors, and advancing drug discovery efforts.

These application notes provide detailed protocols for three common methods to assay DXS activity: a direct measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a continuous coupled spectrophotometric assay, and a discontinuous radiometric assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MEP pathway with the central role of DXS and a general workflow for a DXS enzymatic assay.

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Caption: General workflow for a DXS enzymatic assay.

Experimental Protocols

Protocol 1: Direct DXP Quantification by LC-MS/MS

This method offers high sensitivity and specificity by directly measuring the product of the DXS reaction, DXP.[2][5] It is particularly useful for complex biological samples.

Materials:

-

Purified DXS enzyme

-

Assay Buffer: 40 mM Tris-HCl, pH 8.0[6]

-

Substrates: Sodium Pyruvate, D-Glyceraldehyde 3-phosphate (GAP)[3]

-

Cofactors: Thiamine pyrophosphate (TPP), MgCl₂[6]

-

Dithiothreitol (DTT)[6]

-

Internal Standard: [¹³C₂]DXP (for quantitative analysis)

-